H-L-Lys(Palm)-OMe*HCl

Surfactant Science Micellization Biomaterials

H-L-Lys(Palm)-OMe·HCl is a lipidated lysine building block used in peptide synthesis to introduce a palmitoyl moiety at the ε-amino group. Its α-carboxyl group is protected as a methyl ester, and it is supplied as a hydrochloride salt.

Molecular Formula C23H47ClN2O3
Molecular Weight 435.1 g/mol
CAS No. 890026-44-5
Cat. No. B6353595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-L-Lys(Palm)-OMe*HCl
CAS890026-44-5
Molecular FormulaC23H47ClN2O3
Molecular Weight435.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)OC)N.Cl
InChIInChI=1S/C23H46N2O3.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(26)25-20-17-16-18-21(24)23(27)28-2;/h21H,3-20,24H2,1-2H3,(H,25,26);1H/t21-;/m0./s1
InChIKeyBNIHHZCYDFFYHP-BOXHHOBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-L-Lys(Palm)-OMe·HCl (CAS 890026-44-5): A Lysine Derivative for Peptide Lipidation


H-L-Lys(Palm)-OMe·HCl is a lipidated lysine building block used in peptide synthesis to introduce a palmitoyl moiety at the ε-amino group. Its α-carboxyl group is protected as a methyl ester, and it is supplied as a hydrochloride salt . This modification mimics natural S-palmitoylation, a key post-translational modification, allowing researchers to study protein-membrane interactions and create more stable, lipophilic peptide therapeutics .

Why H-L-Lys(Palm)-OMe·HCl Cannot Be Replaced by Generic Palmitoylated Lysine Analogs


The selection of H-L-Lys(Palm)-OMe·HCl over other palmitoylated lysine derivatives is critical due to its specific protecting group strategy and salt form. The methyl ester protects the α-carboxyl group, enabling its use in solution-phase peptide synthesis or for specific orthogonal deprotection schemes where acid-labile groups like Boc or base-labile groups like Fmoc are already present . Furthermore, the hydrochloride salt form enhances its solubility and stability compared to the free base (H-L-Lys(Palm)-OMe) . Substituting with a free acid (e.g., H-Lys(Palm)-OH) or an Fmoc-protected analog (e.g., Fmoc-Lys(Palm)-OH) would fundamentally alter the synthetic strategy, potentially impacting yield, purity, and the ability to site-specifically incorporate the lipid .

Quantitative Differentiation of H-L-Lys(Palm)-OMe·HCl from Analogs


Hydrophobicity and Self-Assembly: C16 vs. Shorter Acyl Chains

The 16-carbon palmitoyl chain (C16) on H-L-Lys(Palm)-OMe·HCl confers significantly different self-assembly and solubility properties compared to its 12-carbon (lauroyl) and 14-carbon (myristoyl) analogs. As the hydrophobic chain length increases, the critical micelle concentration (CMC) decreases, indicating a stronger driving force for self-assembly into micelles [1]. This is a class-level trend observed across homologous series of surfactants. Furthermore, the C16 derivative (PKM) exhibits markedly lower solubility at ambient temperature (25°C) than its shorter-chain counterparts, necessitating studies at elevated temperatures (50°C) to assess its micellization [1].

Surfactant Science Micellization Biomaterials

Antimicrobial Activity Spectrum: Selectivity Against Gram-Positive Bacteria

As a cationic surfactant, H-L-Lys(Palm)-OMe·HCl demonstrates a selective antimicrobial profile. It exhibits moderate activity against a panel of Gram-positive bacteria, including Bacillus cereus, Enterococcus hirae, and Staphylococcus aureus. In contrast, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa are resistant to the compound within the tested concentration ranges [1]. This pattern of activity is consistent across the homologous series of Nε-acyl lysine methyl esters [1].

Antimicrobial Agents Cationic Surfactants Bacteriology

Purity and Storage: Quantitative Specifications for Reproducibility

Commercial H-L-Lys(Palm)-OMe·HCl is offered with a purity of >98%, ensuring high fidelity in peptide synthesis applications . The compound is recommended for storage at 2-8 °C, a condition that maintains its stability and prevents degradation of the ester and amide bonds . This is a key differentiator from its free base form, H-L-Lys(Palm)-OMe, which may have different stability and solubility profiles .

Peptide Synthesis Quality Control Reagent Specification

Key Application Scenarios for H-L-Lys(Palm)-OMe·HCl in Research and Development


Site-Specific Lipidation in Solution-Phase Peptide Synthesis

The methyl ester protecting group on H-L-Lys(Palm)-OMe·HCl makes it an ideal building block for solution-phase peptide synthesis, where it can be coupled to a free amine after activation of its carboxyl group. The methyl ester is stable to many common coupling conditions and can be selectively removed at the end of the synthesis using mild saponification, without affecting the palmitoyl amide bond. This is in contrast to Fmoc-Lys(Palm)-OH, which is tailored for solid-phase synthesis requiring a free acid for resin loading .

Development of Long-Acting Peptide Therapeutics

Incorporation of the palmitoyl group via H-L-Lys(Palm)-OMe·HCl is a proven strategy to enhance the pharmacokinetic profile of therapeutic peptides. By promoting non-covalent binding to serum albumin, the lipid anchor prolongs the peptide's half-life in circulation, reducing dosing frequency. This principle is exemplified in the blockbuster drug liraglutide, where a palmitoylated lysine residue is critical for its extended duration of action [1]. The quantitative data on increased hydrophobicity and micellization support its use in designing long-acting peptide drugs [2].

Modeling Protein Palmitoylation in Biochemical Studies

H-L-Lys(Palm)-OMe·HCl is a valuable tool for creating synthetic peptides that mimic the structure and function of naturally S-palmitoylated proteins. This allows researchers to study the biophysical consequences of membrane anchoring, such as changes in protein conformation, localization, and interaction with lipid rafts . The ability to site-specifically introduce the palmitoyl group is crucial for establishing structure-activity relationships in proteins involved in cell signaling and trafficking .

Formulation of Biocompatible Cationic Surfactants

As demonstrated by its surfactant properties, H-L-Lys(Palm)-OMe·HCl can be employed as a building block for novel, amino acid-based cationic surfactants. Its selective antimicrobial activity against Gram-positive bacteria and its ready biodegradability make it an attractive candidate for developing environmentally friendly disinfectants, preservatives, or drug delivery vehicles [2]. The low hemolytic activity compared to conventional quaternary ammonium surfactants is a key safety advantage [2].

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